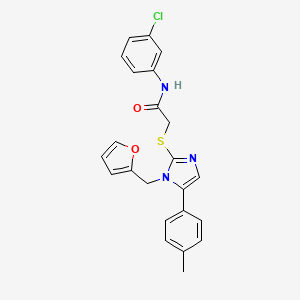

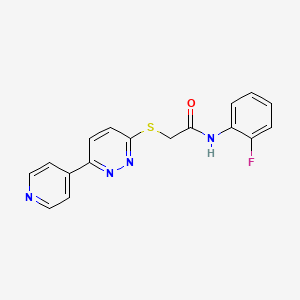

![molecular formula C26H26N2O4 B2718182 6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide CAS No. 402946-85-4](/img/structure/B2718182.png)

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide, also known as EI, is a compound that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of neuroscience and pharmacology.

Scientific Research Applications

Fluorescent Labeling of Nucleic Acids

Research on novel fluorophores, such as 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid and related compounds, has demonstrated their utility in fluorescent labeling of nucleosides and oligodeoxyribonucleotides. These fluorophores, after attachment to oligodeoxyribonucleotides, exhibited strong fluorescence signals and enhanced hybridization affinity, making them valuable tools for bioanalytical applications, including the study of genetic materials and the detection of specific DNA sequences (Singh & Singh, 2007).

Antioxidant Applications

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), a compound with a somewhat related structure, has been extensively studied for its antioxidant properties. It is used to protect animal feed against lipid peroxidation. Despite its efficacy as an antioxidant, some studies have raised concerns about its potential harmful effects, leading to research on its safety and toxicity (Blaszczyk, Augustyniak, & Skolimowski, 2013).

Tubulin Polymerization Inhibition

Compounds structurally related to "6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide" have been identified as inhibitors of tubulin polymerization, a crucial process in cell division. These compounds exhibit antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities, indicating their potential as therapeutic agents targeting cancer cell growth and division (Minegishi et al., 2015).

Molecular Docking and Anticancer Activities

Further research into related compounds includes the synthesis and biological evaluation of novel derivatives with anticancer potential. These studies involve molecular docking to predict interactions with biological targets and assess their cytotoxic activities against various cancer cell lines, highlighting the importance of structural modifications to enhance therapeutic efficacy (Sirgamalla & Boda, 2019).

properties

IUPAC Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4/c1-2-32-20-15-13-19(14-16-20)27-23(29)12-4-3-5-17-28-25(30)21-10-6-8-18-9-7-11-22(24(18)21)26(28)31/h6-11,13-16H,2-5,12,17H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWMZULSHJCASY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

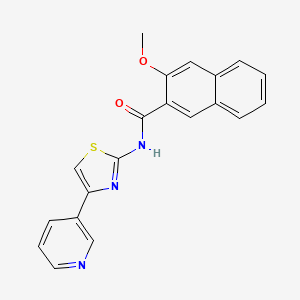

![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

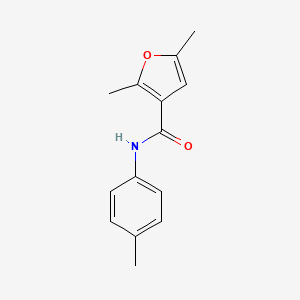

![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)

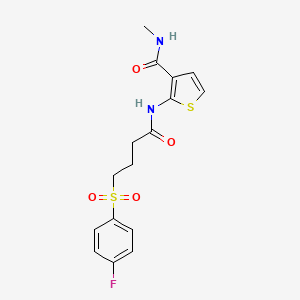

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)

![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)